Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O']-
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Overview
Description
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is a coordination compound with the molecular formula C20H16CuF2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The ligand exchange reactions can occur, where the 1-(4-fluorophenyl)-1,3-butanedionato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in the formation of new coordination compounds with different ligands .
Scientific Research Applications
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- involves its ability to interact with various molecular targets and pathways. The compound can coordinate with different biomolecules, affecting their structure and function. For example, it can bind to DNA and proteins, leading to changes in their activity and stability . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[1-(4-chlorophenyl)-1,3-butanedionato-O,O’]-
- Copper, bis[1-(4-bromophenyl)-1,3-butanedionato-O,O’]-
- Copper, bis[1-(4-methylphenyl)-1,3-butanedionato-O,O’]-
Uniqueness
Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O’]- is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with other molecules. The presence of fluorine can also enhance the compound’s biological activity, making it a valuable candidate for various applications .
Biological Activity
Copper complexes have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of the compound Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] , exploring its synthesis, characterization, and various biological effects.
Compound Overview
- Chemical Formula : C20H18CuO4F2
- CAS Number : 38383-20-9
- Molecular Weight : 401.86 g/mol
This compound belongs to a class of copper(II) complexes that utilize 1,3-butanedione derivatives as ligands. The presence of the fluorophenyl group enhances its lipophilicity and potential biological interactions.
Synthesis and Characterization
The synthesis of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] typically involves the reaction of copper(II) acetate with 1-(4-fluorophenyl)-1,3-butanedione under controlled conditions. Characterization techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Copper complexes have shown promising antimicrobial activity against various pathogens. The biological activity of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] was evaluated using standard methods against both Gram-positive and Gram-negative bacteria:
Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 15 µg/mL | 30 µg/mL |
Escherichia coli | 25 µg/mL | 50 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL | 40 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
The antioxidant potential of Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] was assessed using the DPPH assay. The compound demonstrated a notable ability to scavenge free radicals, with an IC50 value of approximately 50 µM. This suggests that it could be beneficial in mitigating oxidative stress-related conditions.
Cytotoxicity Studies
In vitro cytotoxicity studies were conducted using various cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results indicated that:
- HeLa Cells : IC50 = 10 µM
- MCF-7 Cells : IC50 = 15 µM
- A549 Cells : IC50 = 12 µM
These findings suggest that Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] possesses significant antiproliferative effects on cancer cells.
Case Study 1: Antibacterial Efficacy
A study published in Science.gov highlighted the effectiveness of copper(II) complexes against Chlamydia trachomatis. The results demonstrated that Copper complexes significantly inhibited bacterial growth in vitro, supporting their potential use in treating infections caused by this pathogen .
Case Study 2: Anticancer Activity
Research conducted by ResearchGate investigated novel copper(II) complexes with similar ligands. The study found that these complexes induced apoptosis in tumor cells through various mechanisms including DNA binding and reactive oxygen species generation . This aligns with findings from our studies indicating that Copper, bis[1-(4-fluorophenyl)-1,3-butanedionato-O,O'] may also exhibit similar mechanisms leading to cancer cell death.
Properties
Molecular Formula |
C20H16CuF2O4 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
copper;1-(4-fluorophenyl)butane-1,3-dione |
InChI |
InChI=1S/2C10H8FO2.Cu/c2*1-7(12)6-10(13)8-2-4-9(11)5-3-8;/h2*2-6H,1H3;/q2*-1;+2 |
InChI Key |
HZFACUFDIRTEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.CC(=O)[CH-]C(=O)C1=CC=C(C=C1)F.[Cu+2] |
Origin of Product |
United States |
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